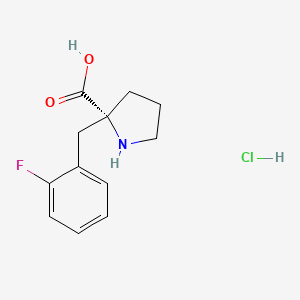

(R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis of (R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is not detailed in the provided papers, similar synthetic strategies may be employed as seen in the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. This synthesis involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination, followed by a selective monodechlorination and coupling of two building blocks . Such methodologies could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of (R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride would consist of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a 2-fluorobenzyl group and a carboxylic acid moiety. The stereochemistry at the chiral center is specified as (R), which would influence the compound's interactions with biological targets. The fluorine atom on the benzyl group could affect the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity to certain receptors or enzymes.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

Crystal Structure and Molecular Interactions

- N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline : Demonstrated in crystallography studies, this compound, which is structurally similar to (R)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, forms a specific conformation and participates in molecular interactions, including O—H⋯O, C—H⋯O, and C—H⋯F interactions, contributing to the formation of two-dimensional molecular layers (Rajalakshmi et al., 2013).

Synthesis and Characterization

- Tri(o-fluorobenzyl)tin Ester Synthesis : Involves the reaction of tri(o-fluorobenzyl)tin chloride with sodium of heteroaromatic carboxylic acid, leading to complexes that have been characterized by elemental analyses, IR, and 1H NMR spectroscopy. Such synthetic routes and characterizations are relevant for compounds like (R)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (Yin et al., 2004).

Stereospecific Recognition and Binding

- Stereospecific Recognition in Plasma Proteins : Studies on structurally similar compounds, like AS-3201, show how stereochemistry influences binding to plasma proteins, which is crucial for understanding the pharmacokinetics and interactions of similar compounds in biological systems (Kurono et al., 2006).

Antiviral and Antibacterial Applications

- Enantioselective Synthesis of Antiinfluenza Compound A-315675 : This compound's synthesis involves a pyrrolidine core, similar to the core structure in (R)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, highlighting its potential use in developing antiviral medications (DeGoey et al., 2002).

Prodrug Development and Pharmacodynamics

- Biotransformation of Prasugrel : Involves the conversion of prasugrel to its active metabolite, demonstrating the role of carboxylesterases in drug metabolism, which is relevant for understanding the metabolic pathways of similar compounds (Williams et al., 2008).

properties

IUPAC Name |

(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZTWNHRSHWUGF-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=CC=C2F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375940 |

Source

|

| Record name | 2-[(2-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049740-12-6 |

Source

|

| Record name | 2-[(2-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)

![1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine](/img/structure/B1302825.png)

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)